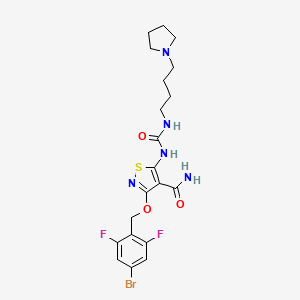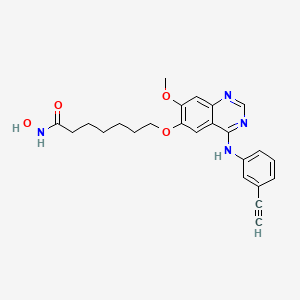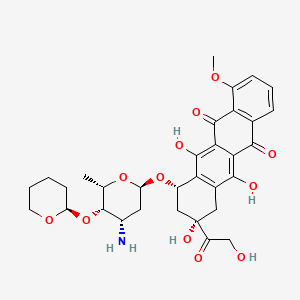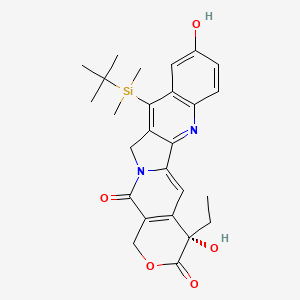
Furoate de mométasone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mometasone furoate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of corticosteroids.
Biology: Researchers use mometasone furoate to investigate the mechanisms of inflammation and immune response.
Medicine: It is extensively studied for its therapeutic effects in treating skin conditions and its potential use in other inflammatory diseases.
Mécanisme D'action
Target of Action
Mometasone furoate is a corticosteroid drug . It primarily targets the glucocorticoid receptor, with a binding affinity 22 times stronger than dexamethasone . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.
Mode of Action
Like other topical corticosteroids, mometasone furoate has anti-inflammatory, antipruritic, and vasoconstrictive properties . It works by binding to the glucocorticoid receptor, leading to changes in gene transcription that result in anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
Mometasone furoate affects various biochemical pathways related to inflammation and immune response. For instance, it has been shown to regulate the Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11), which plays a role in cell proliferation and apoptosis . Moreover, it is metabolized via 6β-hydroxylation mediated by CYP3A and other enzymes .
Pharmacokinetics
Mometasone furoate exhibits dose-proportional pharmacokinetics over a dose range of 50-400µg . The median time to reach maximum concentration (Tmax) is earlier for all doses of mometasone furoate compared to other corticosteroids . The terminal half-life is similar for all treatments, with a mean of 12-13 hours . Due to its low oral bioavailability, systemic exposure after inhalation of mometasone furoate reflects the amount of drug delivered to and absorbed from the lung .
Result of Action
The action of mometasone furoate results in decreased cell viability and increased cell apoptosis . It also leads to a decrease in the number of colonies, indicating a reduction in cell proliferation . These effects contribute to its therapeutic efficacy in treating conditions like asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus .
Action Environment
The action of mometasone furoate can be influenced by various environmental factors. For instance, the systemic bioavailability of topical corticosteroids is variable and may be influenced by the integrity of the skin, use of occlusion, and trimester of pregnancy . Additionally, the industrial manufacturing routes to mometasone furoate can lead to the formation of numerous process impurities that need to be detected and quantified . The physiochemical properties of the drug, the amount and type of excipients, and device properties can also influence the product performance for metered-dose inhalers .
Analyse Biochimique
Biochemical Properties
Mometasone Furoate is a potent glucocorticoid. Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune response. They interact with the glucocorticoid receptor, a type of nuclear receptor that is present inside almost every cell in the body. When Mometasone Furoate binds to this receptor, it triggers a biochemical reaction that can lead to the suppression of inflammatory genes and the induction of anti-inflammatory proteins .
Cellular Effects
Mometasone Furoate has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of various inflammatory cytokines and chemokines, which are signaling molecules that attract immune cells to the site of inflammation .
Molecular Mechanism
The molecular mechanism of action of Mometasone Furoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. When Mometasone Furoate binds to the glucocorticoid receptor, it forms a complex that can enter the cell nucleus and bind to specific sequences of DNA called glucocorticoid response elements. This binding can either upregulate or downregulate the transcription of various genes, leading to changes in the production of proteins that can suppress inflammation and immune response .
Subcellular Localization
Mometasone Furoate can be localized to specific compartments or organelles within the cell, depending on its function. For instance, the Mometasone Furoate-glucocorticoid receptor complex is typically localized in the cell nucleus, where it can directly interact with DNA to regulate gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le furoate de mométasone est synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique des réacteurs chimiques à grande échelle et des systèmes de purification. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le furoate de mométasone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou remplacer ceux existants.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour étudier le comportement des corticostéroïdes.
Biologie : Les chercheurs utilisent le this compound pour étudier les mécanismes de l'inflammation et de la réponse immunitaire.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement des affections cutanées et son utilisation potentielle dans d'autres maladies inflammatoires.
5. Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans les cellules de la peau. Cette liaison inhibe la libération de médiateurs inflammatoires tels que les histamines, les leucotriènes et les prostaglandines. Le composé réduit également l'activité des cellules immunitaires comme les macrophages et les lymphocytes, diminuant ainsi l'inflammation et la réponse immunitaire . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la phospholipase A2 et la suppression du métabolisme de l'acide arachidonique .
Composés similaires :
Propionate de clobétasol : Un autre corticostéroïde topique puissant utilisé pour des affections cutanées similaires.
Dipropionate de bétaméthasone : Un corticostéroïde avec des propriétés anti-inflammatoires comparables.
Hydrocortisone : Un corticostéroïde moins puissant utilisé pour les affections inflammatoires plus légères.
Comparaison : Le this compound est unique en raison de sa grande puissance et de sa faible absorption systémique, ce qui le rend efficace pour traiter les affections cutanées graves avec un minimum d'effets secondaires. Comparé au propionate de clobétasol et au dipropionate de bétaméthasone, le this compound a un meilleur profil de sécurité pour une utilisation à long terme .
Comparaison Avec Des Composés Similaires
Clobetasol propionate: Another potent topical corticosteroid used for similar skin conditions.
Betamethasone dipropionate: A corticosteroid with comparable anti-inflammatory properties.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Comparison: Mometasone furoate is unique due to its high potency and low systemic absorption, making it effective for treating severe skin conditions with minimal side effects. Compared to clobetasol propionate and betamethasone dipropionate, mometasone furoate has a better safety profile for long-term use .
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGQZHJDGCX-ZULDAHANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023333 | |
| Record name | Mometasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
In asthma, mometasone is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes. There is also evidence of inhibition of histamine, leukotrienes, and cytokines. Corticosteroids diffuse across cell membranes into the cytosol of cells where they bind to glucocorticoid receptors to produce their activity. Mometasone furoate has a particularly high receptor affinity compare to other corticosteroids, 22 times higher than that of [dexamethasone]. Mometasone furoate binding to a glucocorticoid receptor causes conformational changes in the receptor, separation from chaperones, and the receptor moves to the nucleus. Once at the nucleus, receptors dimerize and bind to a DNA sequence known as the glucocorticoid response element which either increases expression of anti-inflammatory molecules or inhibits expression of pro-inflammatory molecules (such as interleukins 4 and 5). Mometasone furoate also reduces inflammation by blocking transcription factors such as activator-protein-1 and nuclear factor kappa B (NF-kappaB). | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83919-23-7 | |
| Record name | Mometasone furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83919-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mometasone furoate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083919237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nasonex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mometasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-, (11β,16α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04201GDN4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
215-228 | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mometasone furoate is a potent glucocorticoid that binds to the glucocorticoid receptor (GR) within cells. [] This binding leads to a cascade of downstream effects, including:
- Transactivation: The mometasone furoate-GR complex translocates to the nucleus and binds to specific DNA sequences, upregulating the expression of anti-inflammatory proteins. []
- Transrepression: The complex also interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, reducing the production of inflammatory cytokines. []
A: Studies have shown that mometasone furoate effectively inhibits the production of interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), all key mediators of inflammation. []
A: The molecular formula of mometasone furoate is C27H30Cl2O6, and its molecular weight is 521.43 g/mol. []
A: Yes, various spectroscopic techniques, including ultraviolet (UV) spectrophotometry and Fourier-transform infrared (FT-IR) spectroscopy, have been employed to characterize mometasone furoate. [, ] UV spectrophotometry typically utilizes wavelengths around 248 nm and 282 nm for analysis. [] FT-IR spectroscopy helps identify characteristic functional groups within the molecule. []
ANone: Mometasone furoate is a glucocorticoid medication with anti-inflammatory properties. It does not possess catalytic properties and is not used in catalytic applications.
A: Yes, computational chemistry approaches, such as molecular docking studies, have been used to investigate the interaction of mometasone furoate with its target, the glucocorticoid receptor. [] These studies provide insights into the binding affinity and molecular interactions crucial for its pharmacological activity.
A: Structural modifications, particularly at the 9α, 21-dichloro and 17-furoate positions, are critical for the high potency and selectivity of mometasone furoate for the glucocorticoid receptor. [] These modifications enhance its binding affinity and influence its pharmacokinetic properties, contributing to its favorable therapeutic index.
ANone: Several strategies can be employed:
- Microencapsulation: Entrapment of mometasone furoate within microspheres or microsponges can enhance its stability, control its release, and improve its penetration through biological barriers. [, ]
- Niosomal Vesicles: Incorporation into niosomal vesicles has shown potential in improving the stability and transdermal delivery of mometasone furoate. []
- Choice of excipients: Careful selection of excipients compatible with mometasone furoate, such as those used in cream, ointment, and nasal spray formulations, is vital for its stability and delivery. [, ]
ANone: As with all pharmaceuticals, mometasone furoate should be handled and disposed of following local, regional, and national regulations to minimize risks to human health and the environment. Specific safety data sheets (SDS) should always be consulted.
A: Mometasone furoate is poorly absorbed systemically due to its high lipophilicity. [, ] After topical or intranasal administration, it undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4 enzymes, resulting in metabolites with significantly reduced glucocorticoid activity. [, ]
A:
- In vitro: Cell culture models using human skin cells, such as keratinocytes and fibroblasts, are used to assess the anti-inflammatory effects of mometasone furoate at a cellular level. []
- In vivo: Animal models of inflammatory skin conditions, such as allergic contact dermatitis and irritant contact dermatitis, are employed to evaluate the efficacy and safety of mometasone furoate in a living organism. []
A: Numerous randomized controlled trials have been conducted in humans to assess the efficacy and safety of mometasone furoate in various conditions, including asthma, allergic rhinitis, and inflammatory skin diseases like atopic dermatitis and psoriasis. [, , , , , , ]
A: While prolonged or excessive use of corticosteroids can potentially lead to reduced responsiveness, there is limited evidence to suggest widespread clinical resistance to mometasone furoate. []
ANone: As with all pharmaceuticals, the safety profile of mometasone furoate is continually monitored. For comprehensive information, please consult the latest safety data sheets and prescribing information.
ANone: Research is ongoing to develop novel drug delivery systems for mometasone furoate, such as:
- Nanoparticles: Encapsulation in nanoparticles, including liposomes, niosomes, and polymeric nanoparticles, shows promise in improving drug solubility, stability, and targeted delivery to specific tissues. [, ]
- Microneedles: Microneedle patches offer a minimally invasive approach for delivering mometasone furoate directly to the skin, enhancing its penetration and efficacy. []
A: High-performance liquid chromatography (HPLC) is widely used for the quantitative determination of mometasone furoate in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, ]
ANone: While the environmental impact of mometasone furoate is an active area of research, limited data is currently available. Proper disposal of pharmaceuticals is essential to minimize potential ecological effects.
ANone: The dissolution and solubility of mometasone furoate are influenced by factors such as:
- pH: Mometasone furoate exhibits pH-dependent solubility, with increased solubility in acidic environments. []
- Solvent polarity: Being a lipophilic compound, mometasone furoate demonstrates higher solubility in non-polar solvents. []
- Temperature: Generally, increased temperature leads to enhanced solubility. []
ANone: Analytical methods for mometasone furoate quantification, such as HPLC methods, need rigorous validation according to ICH guidelines. Key parameters include:
- Accuracy: Closeness of measured values to the true value. []
- Precision: Degree of agreement among individual test results. []
- Specificity: Ability to differentiate the analyte from other components. []
- Linearity: Direct proportionality of response to the analyte concentration. []
- Range: Interval of analyte concentrations over which the method is applicable. []
- Robustness: Method's capacity to remain unaffected by small changes in parameters. []
ANone: Stringent quality control and assurance measures are paramount throughout the development, manufacturing, and distribution of mometasone furoate to ensure its safety, efficacy, and consistency. These measures encompass raw material testing, in-process controls, finished product testing, and stability studies.
A: While mometasone furoate is generally well-tolerated, like all medications, it has the potential to elicit immunological responses in susceptible individuals. [] These responses can manifest as hypersensitivity reactions or allergic contact dermatitis.
ANone: Research on these aspects of mometasone furoate is ongoing. For the most up-to-date information, consult specialized databases and recent scientific publications.
A: Alternatives include other topical corticosteroids (e.g., clobetasol propionate, betamethasone valerate), topical calcineurin inhibitors (e.g., tacrolimus, pimecrolimus), and topical phosphodiesterase-4 inhibitors (e.g., crisaborole). [] The choice of treatment depends on factors such as the specific condition, severity, patient age, and potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















